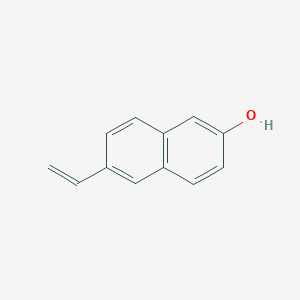
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine” has a molecular formula of C16H11Cl2N3O2 and a molecular weight of 348.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Medicinal Chemistry
A foundational aspect of the research on compounds related to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine involves their synthesis and potential therapeutic applications. Research into related pyrimidine derivatives has demonstrated their broad pharmacological activities, including antiviral, antifungal, antibacterial, and anti-inflammatory effects. Pyrimidines are aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, and they play a vital role in medicinal chemistry due to their wide range of biological activities. This has led to significant interest in the synthesis, structure-activity relationships (SARs), and development of pyrimidine derivatives as potential therapeutic agents (Rashid et al., 2021).
Environmental Impact
Methoxyphenols, closely related to the o-Methoxyphenoxy component of the compound, are known for their role as biomass burning tracers and have been studied for their atmospheric reactivity. These compounds undergo various gas-phase, particle-phase, and aqueous-phase reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols can provide insights into the environmental impact of related compounds and their degradation pathways (Liu et al., 2022).
Optoelectronic Applications
The research into pyrimidine and related heterocyclic compounds extends beyond medicinal chemistry into the field of optoelectronics. Quinazolines and pyrimidines, due to their electronic properties, have been explored for their potential in developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of pyrimidine derivatives in the creation of novel optoelectronic materials, opening avenues for the application of 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine in technology (Lipunova et al., 2018).
Biological Significance
Pyrimidine derivatives, including those similar to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine, have been extensively studied for their biological significance. They have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The development and study of pyrimidine analogs have provided valuable insights into their mechanisms of action and potential therapeutic uses, underscoring the importance of this class of compounds in drug discovery and development (JeelanBasha & Goudgaon, 2021).
properties
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVWOEIXJJCKJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

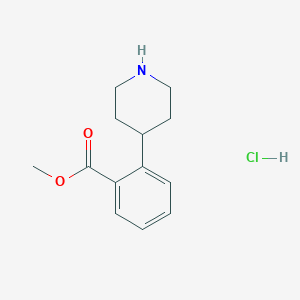
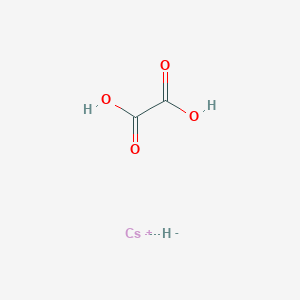

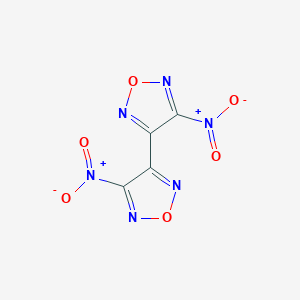
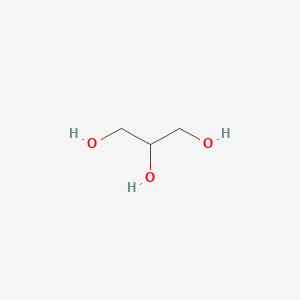
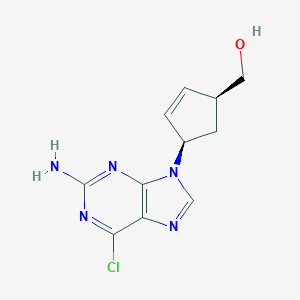
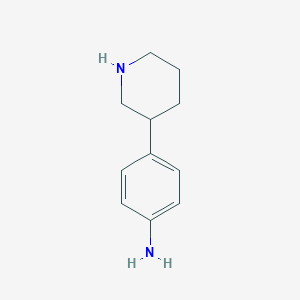

![2,5,8-Tri-tert-butyl-5,8-dihydro-2H-dipyrrolo[3,4-e:3',4'-g]isoindole](/img/structure/B168731.png)
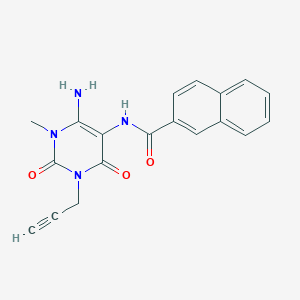
![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
